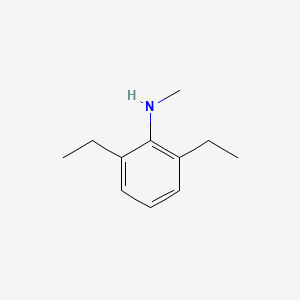

N-(2,6-diethylphenyl)-N-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

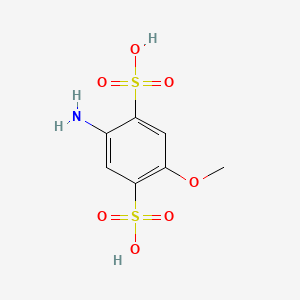

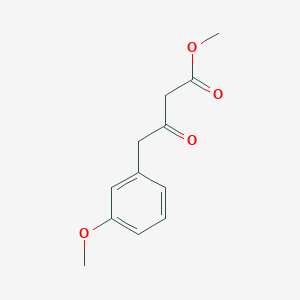

N-(2,6-diethylphenyl)-N-methylamine (abbreviated as DEPMA) is a tertiary amine compound with a molecular formula of C10H19N. It is an organic compound that is used in the synthesis of many other compounds, as well as in scientific research applications. The structure of DEPMA is composed of a methyl group attached to an aromatic ring, with two ethyl groups attached to the nitrogen atom. DEPMA is a colorless, volatile liquid that has a sweet, pungent odor.

Aplicaciones Científicas De Investigación

Organic Synthesis

Field

Organic Chemistry

Methods

The compound is often used in nucleophilic substitution reactions where it reacts with electrophiles. Reaction conditions are carefully controlled, often requiring inert atmospheres and anhydrous solvents.

Results

The use of 2,6-diethyl-N-methylaniline has led to the synthesis of complex molecules with yields varying from moderate to high, depending on the reaction specifics .

Material Science

Field

Material Science

Methods

It is polymerized or copolymerized with other monomers using catalysts and controlled polymerization techniques like ATRP or RAFT.

Results

The resulting polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, suitable for industrial applications .

Analytical Chemistry

Field

Analytical Chemistry

Methods

High-performance liquid chromatography (HPLC) methods are developed, utilizing UV detection and specific columns for separation.

Results

The analytical methods provide high sensitivity and specificity, with detection limits in the microgram range .

Industrial Applications

Field

Industrial Chemistry

Methods

Industrial scale reactions involve the compound in processes like diazotization and coupling reactions.

Results

The industrial use of 2,6-diethyl-N-methylaniline has resulted in the production of a variety of dyes with high color fastness and stability .

Environmental Impact Studies

Field

Environmental Science

Methods

Environmental monitoring involves sampling and analysis using GC-MS and LC-MS to detect and quantify the compound in various matrices.

Results

Research indicates that certain derivatives can have detrimental effects on air quality and may contribute to greenhouse gas emissions .

This analysis showcases the versatility of 2,6-diethyl-N-methylaniline in various scientific fields, highlighting its importance in research and industrial applications. The compound’s reactivity and utility make it a valuable subject of study in the development of new materials, pharmaceuticals, and analytical methods, while also considering its environmental impact.

Catalysis

Field

Chemical Engineering

Methods

It is introduced in catalytic amounts to reaction mixtures, often under controlled temperatures and pressures to optimize yield and selectivity.

Results

The presence of 2,6-diethyl-N-methylaniline has been shown to increase reaction rates significantly, leading to more efficient industrial processes .

Agrochemical Synthesis

Field

Agricultural Chemistry

Methods

Synthesis pathways involve complex reactions like halogenation and coupling, adhering to environmental safety standards.

Results

The synthesized agrochemicals exhibit high efficacy in field trials, contributing to enhanced crop protection strategies .

Dye and Pigment Industry

Methods

It undergoes diazotization reactions followed by coupling with appropriate components to form azo compounds.

Results

The resulting dyes and pigments display excellent color properties and stability, suitable for various commercial applications .

Fuel Additives

Field

Petrochemical Industry

Methods

It is blended in specific ratios with fuels to test its impact on combustion efficiency and emission reduction.

Results

Preliminary studies indicate that certain formulations can lead to improved fuel economy and reduced emissions .

Polymer Additives

Field

Polymer Science

Methods

It is incorporated during the polymerization process or post-polymerization modification to achieve desired material characteristics.

Results

The addition of 2,6-diethyl-N-methylaniline has resulted in polymers with improved flexibility, durability, and resistance to degradation .

Biochemical Research

Field

Biochemistry

Methods

It is introduced into biochemical assays to probe the specificity and mechanism of enzymes, often using spectrophotometric or fluorometric detection.

Results

The studies have provided insights into enzyme function and have potential implications for the development of new therapeutic agents .

Propiedades

IUPAC Name |

2,6-diethyl-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNJPMLNHZDCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574518 |

Source

|

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-diethyl-N-methylaniline | |

CAS RN |

24544-05-6 |

Source

|

| Record name | 2,6-Diethyl-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)